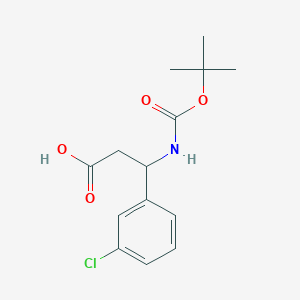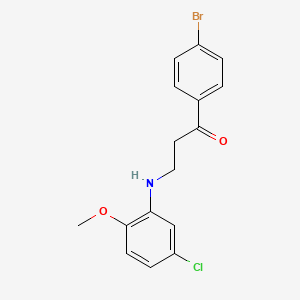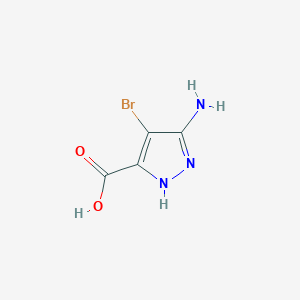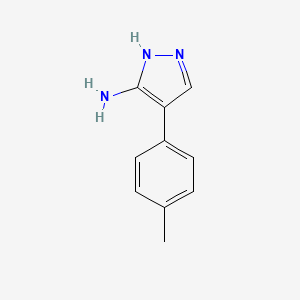![molecular formula C9H6F3N3O2 B1276845 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 695191-64-1](/img/structure/B1276845.png)
5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Vue d'ensemble
Description
The compound 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a derivative of the pyrazolo[1,5-a]pyrimidine class, which has been identified as a privileged structure due to its biological significance and versatility in chemical synthesis . This particular derivative is characterized by the presence of a trifluoromethyl group at the 7-position and a methyl group at the 5-position on the pyrazolo[1,5-a]pyrimidine scaffold.
Synthesis Analysis
The synthesis of 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and its analogues has been approached through various methods. One efficient synthesis involves a two-step process starting from 3-aminopyrazoles and ethyl 4,4,4-trifluorobut-2-ynoate, leading to the formation of 7-trifluoromethylated pyrazolo[1,5-a]pyrimidin-5-ones, which are then used as building blocks for further functionalization . Another method reported the synthesis of related compounds through SNAr and Suzuki cross-coupling reactions, starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one .
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been extensively studied, with particular attention to the influence of different substituents on the biological activity. For instance, the removal of the carboxylic acid group and modifications at the 3- and 5-positions have been shown to affect the in vitro and in vivo activities of angiotensin II receptor antagonists . The crystal structure of a closely related compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, has been determined, providing insights into the conformation and potential interactions of these molecules .
Chemical Reactions Analysis
The pyrazolo[1,5-a]pyrimidine core allows for a variety of chemical reactions, enabling the synthesis of a diverse array of derivatives. Key reactions include the assembly of the pyrazolo[1,5-a]pyrimidine ring, C–O bond activation for C–C, C–N, and C–S bond formation, and regioselective functionalization at different positions of the core structure . The use of trifluoromethyl-containing diketones in the synthesis of these compounds has been highlighted, with the regioselective formation of the pyrazolo[1,5-a]pyrimidine ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives are influenced by the presence of the trifluoromethyl group, which can impart unique characteristics such as increased lipophilicity and potential bioactivity. The introduction of the trifluoromethyl group has been exploited in the synthesis of fluorescent molecules and potential herbicidal agents, indicating the versatility of these compounds10. The NMR spectral data of these compounds provide valuable information on the chemical shifts of the core atoms and substituents, which is crucial for structural elucidation .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Regioselective Synthesis : This compound has been used in the regioselective synthesis of 1- and 4-substituted derivatives. The reactivity of the compound allows for selective alkylation, enabling the creation of various derivatives with potential applications in different fields (Drev et al., 2014).
Biological Activity
- Cancer Cell Inhibition : A study reported that a derivative of this compound showed significant inhibition of the proliferation of some cancer cell lines, indicating its potential use in cancer research (Liu et al., 2016).
- Potent Pim1 Kinase Inhibitors : A synthesis methodology involving this compound was developed for creating analogues of potent Pim1 kinase inhibitors, suggesting its application in the development of new therapeutic agents (Jismy et al., 2020).
Optical Properties
- Photophysical Properties : Research has explored the photophysical properties of derivatives of this compound, indicating its potential use in the development of optical materials and fluorescent probes (Stefanello et al., 2022).
Novel Fluorescent Molecule
- Fluorescence Intensity : A derivative of 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid was identified as a novel fluorescent molecule, potentially exploitable as an attractive fluorophore due to its many binding sites and strong fluorescence intensity (Wu et al., 2006).
Synthesis of New Derivatives
- Novel Synthesis Methods : The compound has been used in the development of new synthesis methods for producing biologically active derivatives, highlighting its versatility in medicinal chemistry (Jismy et al., 2018).
Orientations Futures
Pyrazolo[1,5-a]pyrimidine derivatives are being extensively studied due to their diverse biological activity . They have attracted a great deal of attention in material science recently due to their significant photophysical properties . Therefore, the future directions of research on 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and its derivatives could involve further exploration of their medicinal properties and potential applications in material science.
Propriétés
IUPAC Name |
5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O2/c1-4-2-6(9(10,11)12)15-7(14-4)5(3-13-15)8(16)17/h2-3H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMOOHCQZZFUPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404399 | |
| Record name | 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
CAS RN |
695191-64-1 | |
| Record name | 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















